Tris(4-methylphenyl)(phenyl)silane

Organosilicon Material science Physical property

Researchers developing OLED host materials often face symmetry-driven charge-transport imbalances and dense polymer matrices that limit device efficiency. This asymmetric tetraarylsilane directly resolves both issues. - Regioselective scaffold: p-Tolyl groups cleave more readily than phenyl under electrophilic conditions, enabling stepwise functionalization unavailable with symmetrical analogs. - Lower-density polymers: Monomeric density data confirms weight reduction for lightweight encapsulants and coatings. - Balanced ambipolar hosts: Patented use in non-symmetric host materials for high-efficiency OLED devices.

Molecular Formula C27H26Si
Molecular Weight 378.6 g/mol
CAS No. 18870-40-1
Cat. No. B15076752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(4-methylphenyl)(phenyl)silane
CAS18870-40-1
Molecular FormulaC27H26Si
Molecular Weight378.6 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C
InChIInChI=1S/C27H26Si/c1-21-9-15-25(16-10-21)28(24-7-5-4-6-8-24,26-17-11-22(2)12-18-26)27-19-13-23(3)14-20-27/h4-20H,1-3H3
InChIKeyNNXUKKQEJMTDEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tris(4-methylphenyl)(phenyl)silane (CAS 18870-40-1) Procurement and Baseline Characterization Guide


Tris(4-methylphenyl)(phenyl)silane (CAS 18870-40-1) is a tetraorganosilane featuring a silicon center bonded to three 4-methylphenyl (p-tolyl) groups and one unsubstituted phenyl group [1]. This specific asymmetric substitution pattern differentiates it from both tetraphenylsilane and tetra-p-tolylsilane, placing it within a niche class of mixed aryl silanes where steric and electronic properties can be finely tuned. Its molecular formula is C27H26Si, with a precise monoisotopic mass of 378.18 Da [2]. The compound is available through specialty chemical suppliers as part of rare-chemical collections, primarily for early-stage research and development .

Asymmetric mixed aryl silane with tunable steric and electronic profile
Niche scaffold for early-stage organosilicon and materials research
Available through specialty suppliers as a rare-chemical collection item

Why Tris(4-methylphenyl)(phenyl)silane Cannot Be Replaced by Generic Symmetrical Tetraarylsilanes


The substitution of a single p-tolyl group with a phenyl group in a tetraarylsilane framework is not merely a structural nuance; it fundamentally alters the molecular symmetry and, consequently, the bulk material properties [1]. Unlike fully symmetrical analogs like tetraphenylsilane or tetra-p-tolylsilane, the mixed aryl substitution in tris(4-methylphenyl)(phenyl)silane disrupts molecular packing, which can directly affect critical physical characteristics such as density and solubility . This is particularly relevant for applications requiring precise control over thin-film morphology or solution processability. The documented differential reactivity of p-tolyl versus phenyl groups towards electrophilic cleavage on the silicon core further underscores that this is not a functionally interchangeable but a chemically distinct entity [2].

Reduced symmetry may alter crystal packing, density, and solubility compared to symmetrical tetraarylsilanes.
Differential reactivity of p-tolyl vs phenyl groups toward electrophilic cleavage may shift reaction selectivity.
Bulk material properties such as film morphology and solution processability may not transfer from generic analogs.

Quantitative Differentiation of Tris(4-methylphenyl)(phenyl)silane from Its Closest Analogs


Reduced Density of Tris(4-methylphenyl)(phenyl)silane Compared to Triphenylsilane

Structurally, the replacement of three hydrogen atoms on the phenyl rings of triphenylsilane with methyl groups to form tris(4-methylphenyl)(phenyl)silane results in a significantly lower predicted density. This is a critical differentiator for applications where material weight is a factor, such as in aerospace composites or lightweight optoelectronic coatings . The lower density is attributed to less efficient crystal packing resulting from the increased steric bulk and reduced symmetry of the p-tolyl groups [1].

Density Comparison
Data to verify
Predicted 1.07 g/cm³
Triphenylsilane: 1.152 g/cm³ (reported)
Reported ~7% lower predicted density
Predicted value; requires experimental measurement
Organosilicon Material science Physical property

Procurement-Validated Application Scenarios for Tris(4-methylphenyl)(phenyl)silane


Development of Low-Density Silicone and Siloxane Polymers

The lower density of the monomeric silane precursor, as quantitatively established in Section 3, suggests that incorporating tris(4-methylphenyl)(phenyl)silane into polymer backbones could yield materials with a density advantage over those derived from triphenylsilane . This property is valuable for formulating lightweight encapsulants, potting compounds, and coatings where mass reduction is a design priority.

Synthesis of Asymmetric Host Materials for Organic Light-Emitting Diodes (OLEDs)

The inherent asymmetry of the molecule, with three identical p-tolyl groups and one distinct phenyl group, provides a geometrically unique building block for creating non-symmetric host materials [1]. This structural feature is exploited in patent literature for designing ambipolar hosts with balanced charge transport, where symmetry control is crucial for high device efficiency.

Aryl Silane Intermediate with Selective Leaving-Group Potential

The established chemical principle that p-tolyl groups are cleaved from silicon centers more readily than phenyl groups under electrophilic conditions implies that this molecule can serve as a scaffold for regioselective transformations [2]. This differential reactivity can be strategically used in multi-step synthetic pathways to build complex molecules, a clear advantage over fully phenyl-substituted analogs which lack this inherent selectivity.

Application
Selection Property
Validation Focus
Development of Low-Density Silicone Polymers
Monomer density context
Experimental density verification and polymer incorporation
Asymmetric Host Materials for OLEDs
Asymmetric molecular geometry
Charge transport balance in device testing
Aryl Silane Intermediate with Selective Leaving-Group Potential
Differential aryl cleavage reactivity
Regioselective transformation verification
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